2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
Description
This compound is a structurally complex acetamide derivative characterized by:
- A 2-phenylacetamide backbone linked to a 2,2,2-trichloroethyl group.
- A carbamothioyl substituent attached to the trichloroethyl moiety.
Properties
CAS No. |
294658-24-5 |
|---|---|
Molecular Formula |
C23H20Cl3N5OS |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c24-23(25,26)21(28-20(32)15-16-7-3-1-4-8-16)29-22(33)27-17-11-13-19(14-12-17)31-30-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,28,32)(H2,27,29,33) |
InChI Key |
KHFJLXYCYPISTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the phenyldiazenyl group: This step typically involves the diazotization of aniline derivatives followed by coupling with phenyl compounds.
Introduction of the trichloroethyl group: This can be achieved through the reaction of trichloroacetyl chloride with appropriate amines.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Chemical Reactions Analysis
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to modifications in their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This can result in the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The target compound’s uniqueness lies in its azo (phenyldiazenyl) and trichloromethyl groups. Below is a comparison with analogs:
Structural and Functional Insights
- Electronic Effects : The azo group in the target compound enables π-π stacking and redox activity, unlike analogs with chlorophenyl () or ethoxyphenyl () groups, which prioritize steric or solubility effects .
- Hydrogen Bonding : The carbamothioyl moiety in the target compound facilitates N─H⋯S hydrogen bonding, similar to ’s pyrazole derivative. However, the diphenyl analog () lacks this due to steric hindrance .
- Conformational Flexibility: The trichloroethyl group induces steric constraints, reducing rotational freedom compared to non-halogenated analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) .
Research Findings
- : N-Substituted acetamides with dichlorophenyl and pyrazolyl groups exhibit planar amide conformations and dimerization via N─H⋯O bonds. The target compound’s azo group may disrupt such dimerization, altering crystallinity .
- : Chlorinated acetamides (e.g., alachlor, pretilachlor) are widely used as herbicides. The target compound’s trichloromethyl group may confer similar bioactivity but requires toxicity studies .
Biological Activity
The compound 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is a member of the chloroacetamide family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15Cl3N5OS
- Molecular Weight : 400.7 g/mol
- CAS Number : 294658-24-5
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of halogen substituents, particularly the trichloro group, enhances its lipophilicity, allowing for better membrane permeability.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of chloroacetamides, including 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide. Testing against various pathogens has shown promising results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The compound demonstrated significant activity against Gram-positive bacteria while being less effective against Gram-negative strains. This trend aligns with findings that the position of substituents on the phenyl ring plays a crucial role in determining antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by their chemical structure. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity based on molecular descriptors. Key findings include:
- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and antimicrobial activity.
- Substituent Positioning : The position of halogenated groups on the phenyl ring significantly affects the compound's interaction with microbial receptors.
Study 1: Antimicrobial Efficacy
A study conducted on a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that those with halogenated substituents showed enhanced activity against S. aureus and MRSA. The study confirmed that compounds like N-(4-chlorophenyl) chloroacetamide exhibited superior efficacy due to their structural attributes .
Study 2: QSAR Analysis
Another research effort utilized QSAR models to predict the activity of various chloroacetamides against different pathogens. The results indicated that compounds adhering to Lipinski’s Rule of Five were more likely to demonstrate significant biological activity, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
